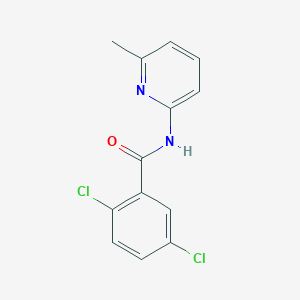

![molecular formula C21H24FN3O2 B5503650 2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluoroquinolone derivatives generally involves the introduction of various functional groups to the quinolone nucleus to enhance antibacterial activity and reduce toxicity. For compounds similar to “2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline,” the synthesis often starts with the modification of quinolone precursors through reactions such as alkylation, amidation, and piperazine attachment. These steps are critical for achieving the desired chemical properties and biological activity.

Molecular Structure Analysis

The molecular structure of fluoroquinolones is characterized by a bicyclic core consisting of a quinolone moiety and a fluorine atom at the C-6 position, which is essential for antibacterial activity. The presence of a piperazinyl moiety, often at the C-7 position, and additional substitutions at the C-1 position (e.g., cyclohexylcarbonyl group) are designed to enhance the pharmacokinetic properties and broaden the spectrum of activity. Structural analyses, including X-ray crystallography and computational modeling, help in understanding the interaction of these molecules with their bacterial targets.

Chemical Reactions and Properties

Fluoroquinolones undergo various chemical reactions under different conditions, affecting their stability and activity. These reactions include decarboxylation, photodegradation, and interaction with metal ions. The piperazinyl moiety can influence the solubility and permeability of the compound, impacting its overall antibacterial efficacy.

Physical Properties Analysis

The physical properties of fluoroquinolones, including solubility, melting point, and stability, are influenced by their molecular structure. The introduction of specific functional groups aims to optimize these properties for better drug formulation and administration.

Chemical Properties Analysis

The chemical properties, such as pKa, logP, and reactivity, of fluoroquinolones determine their pharmacological profile, including absorption, distribution, metabolism, and excretion (ADME). The cyclohexylcarbonyl and piperazinyl modifications are intended to modulate these properties to improve therapeutic outcomes.

For detailed insights and more specific information on the synthesis, structure, and properties of “2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline” and related compounds, it's crucial to consult specialized scientific literature and research articles. The provided references offer a starting point for in-depth exploration of this topic:

- Mella, M., Fasani, E., & Albini, A. (2001). Photochemistry of ciprofloxacin in aqueous solutions (Mella, Fasani, & Albini, 2001).

- Patel, N., & Patel, S. D. (2010). Synthesis and in vitro antimicrobial study of Schiff base and thiazolidinone of quinolone derivatives (Patel & Patel, 2010).

- Ziegler, C., Bitha, P., Kuck, N., Fenton, T. J., Petersen, P., & Lin, Y. (1990). Synthesis and structure-activity relationships of new quinolone antibacterials (Ziegler et al., 1990).

Wissenschaftliche Forschungsanwendungen

Photochemistry

Research has investigated the photochemical behaviors of fluoroquinoline derivatives, revealing insights into the substitution reactions and photostability under different conditions. For instance, Mella, Fasani, and Albini (2001) studied the photochemistry of ciprofloxacin, a related fluoroquinoline, highlighting low-efficiency substitution reactions and the impact of environmental conditions on photodegradation pathways M. Mella, E. Fasani, & A. Albini, 2001.

Antimicrobial Activity

The antimicrobial efficacy of fluoroquinoline derivatives has been a significant area of research. Ziegler et al. (1990) synthesized novel fluoroquinoline compounds, demonstrating in vitro antibacterial activity comparable to ciprofloxacin, a well-known antibiotic, suggesting potential applications in treating bacterial infections C. Ziegler et al., 1990.

Chemical Synthesis and Structural Analysis

Further studies have focused on the synthesis and structural elucidation of fluoroquinoline derivatives to explore their potential applications. For example, Xiaoming Zhang et al. (2018) designed and synthesized novel tetrahydroquinoline compounds, demonstrating good antifungal activity against Valsa mali, suggesting their utility as fungicides Xiaoming Zhang et al., 2018.

Molecular Interactions and Biological Activities

Investigations into the molecular interactions and biological activities of fluoroquinoline derivatives have revealed their potential in developing new therapeutic agents. For instance, Patel and Patel (2010) explored the antimicrobial properties of fluoroquinolone-based thiazolidinones, indicating their potential in developing new antimicrobial agents N. Patel & S. D. Patel, 2010.

Wirkmechanismus

Eigenschaften

IUPAC Name |

cyclohexyl-[4-(8-fluoroquinoline-2-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2/c22-17-8-4-7-15-9-10-18(23-19(15)17)21(27)25-13-11-24(12-14-25)20(26)16-5-2-1-3-6-16/h4,7-10,16H,1-3,5-6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKCUKPKVJQDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(Cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)